

Application Note: Mth/Mtt-Hydroxyproline Derivatives in Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Mth-DL-hydroxy proline*

CAS No.: 104809-12-3

Cat. No.: B564125

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Part 1: Executive Summary & Strategic Rationale

Hydroxyproline (Hyp) is a critical structural scaffold in peptide chemistry, essential for collagen mimics and stabilizing secondary structures (polyproline type II helix). The introduction of Mth (Methylthiohydantoin) or Mtt (Methyltrityl) derivatives represents a bifurcation in workflow:

- **Fmoc-Hyp(Mtt)-OH (Synthetic Building Block):** The Mtt group on the hydroxyl functionality is acid-labile but significantly more sensitive than the standard t-Butyl (tBu) or Trityl (Trt) groups. This allows for orthogonal deprotection—removing the Mtt group on the solid phase without cleaving the peptide from the resin. This is the gold standard for synthesizing branched peptides, glycopeptides, or cyclic lactones.
- **MTH-DL-Hydroxyproline (Analytical Standard):** Used as a chromatographic standard to verify the incorporation of Hydroxyproline during Edman degradation sequencing of synthetic peptides.

Key Chemical Properties

Property	Fmoc-Hyp(Mtt)-OH (Synthetic)	MTH-DL-Hydroxyproline (Analytical)
Role	Building Block / Scaffold	Sequencing Standard
Stability	Acid Labile (1% TFA)	Stable
Application	Branching, Cyclization, Fluorophore labeling	Sequence Verification, QC
Selectivity	Orthogonal to Fmoc (Base) and tBu (High Acid)	N/A

Part 2: Detailed Protocols

Protocol A: Site-Specific Branching using Fmoc-Hyp(Mtt)-OH

Objective: Synthesize a peptide with a fluorophore or side-chain modification attached specifically to the Hydroxyproline oxygen.

1. Experimental Setup

- Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).
- Reagents:
 - Fmoc-Hyp(Mtt)-OH (or generic Mth-protected analog).
 - Coupling Agents: DIC/Oxyma or HATU/DIEA.
 - Selective Deprotection Cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 5% Triisopropylsilane (TIS) as a scavenger.
 - Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

2. Synthesis Workflow

Step 1: Backbone Assembly Synthesize the linear peptide sequence using standard Fmoc SPPS cycles. Incorporate Fmoc-Hyp(Mtt)-OH at the desired position.

- Critical Insight: Do not use HBTU/HOBt if possible; Oxyma/DIC reduces racemization of the sensitive Hyp derivative.

Step 2: Selective Deprotection of Mtt (The "Mth" Step) The Mtt group can be removed while the peptide remains anchored to the resin and other side chains (e.g., Lys(Boc), Glu(OtBu)) remain protected.

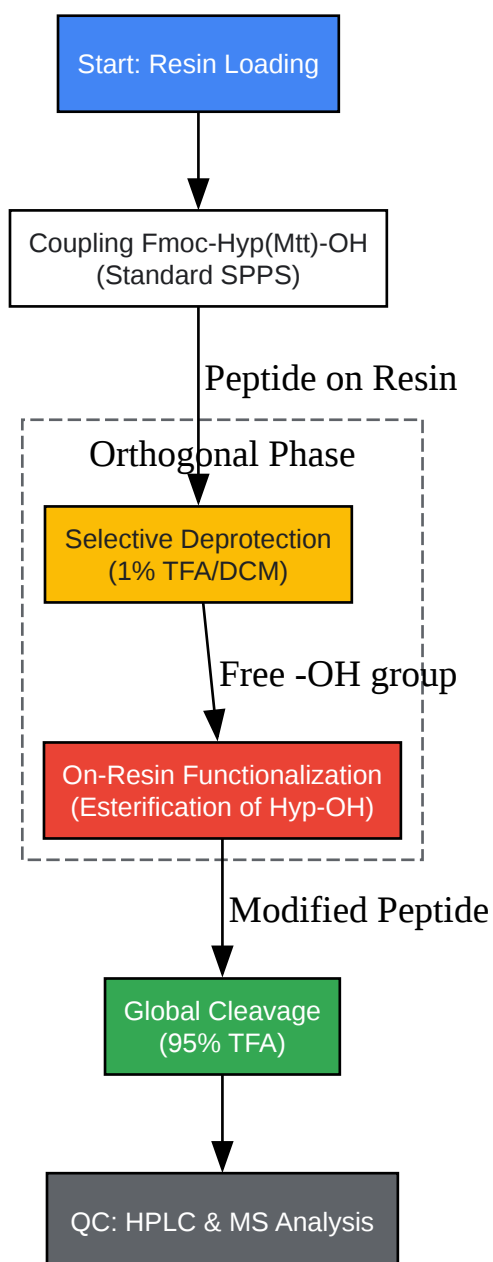
- Wash resin with DCM (3 x 1 min).
- Treat resin with 1% TFA / 5% TIS / DCM (10 x 2 min).
 - Visual Cue: The solution typically turns yellow/orange due to the trityl cation.
 - Validation: Continue treatments until the solution remains colorless.
- Wash extensively with DCM (5x), then DMF (5x), then 5% DIEA in DMF (to neutralize).

Step 3: On-Resin Functionalization The Hyp hydroxyl group is now free.

- For Esterification (Branching): React with a carboxylic acid (e.g., Biotin-COOH, Fluorescein-COOH) using symmetrical anhydride activation (DIC/DCM) to avoid racemization.
 - Reaction Time: 2–4 hours (Ester formation on secondary alcohols is sluggish).
 - Catalyst: Add 0.1 eq DMAP (4-Dimethylaminopyridine) cautiously (risk of racemization).

Step 4: Final Cleavage Perform global deprotection using the 95% TFA cocktail. This removes the remaining protecting groups and cleaves the peptide from the resin.

3. Workflow Visualization (Graphviz)



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Caption: Workflow for utilizing Mtt/Mth-protected Hydroxyproline for site-specific peptide modification.

Protocol B: Analytical Verification using MTH-DL-Hydroxyproline

Objective: Confirm the presence and stereochemistry of Hydroxyproline in a synthesized peptide using MTH standards.

Context: When a peptide containing Hyp is subjected to Edman degradation, the N-terminal amino acid is cleaved as an ATZ derivative and converted to the stable MTH (Methylthiohydantoin) or PTH (Phenylthiohydantoin) derivative.

1. Experimental Setup

- Instrument: HPLC with UV detection (269 nm).
- Column: C18 Reverse Phase (e.g., 3.5 μm , 150 x 4.6 mm).
- Standard: MTH-DL-Hydroxyproline (CAS 104809-12-3).[1]
- Mobile Phase:
 - A: 10 mM Ammonium Acetate, pH 4.5.
 - B: Acetonitrile.[2]

2. Method

- Standard Preparation: Dissolve MTH-DL-Hyp in Acetonitrile/Water (50:50) to 100 pmol/ μL .
- Peptide Sequencing: Subject the synthetic peptide to automated Edman degradation.
- Chromatography: Inject the cleaved residue.
- Comparison: Compare the retention time of the unknown residue against the MTH-DL-Hyp standard.
 - Note: Because the standard is DL (racemic), it will likely elute as two closely spaced peaks (diastereomers) or a broad peak depending on column chirality. This confirms the chemical nature but requires a chiral column to confirm stereochemistry (L vs D).

Part 3: Scientific Integrity & Troubleshooting Causality & Mechanistic Insights

- Why Mtt/Mth? The steric bulk of the Methyltrityl (or similar Mth-type) group prevents aggregation of the peptide chains, improving synthesis yield for difficult sequences (e.g.,

collagen repeats).

- The "DL" Factor: The prompt specifies DL-hydroxyproline. In synthesis, using a DL mixture will result in diastereomeric peptides (L-L-L and L-D-L). These are separable by HPLC.[3]
 - Self-Validating Step: If you use Mth-DL-Hyp, you must expect peak splitting in your final QC HPLC. If you see a single peak, either the coupling failed, or the separation is insufficient.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Incomplete Mtt Removal	Acid concentration too low or scavenging insufficient.	Increase TFA to 2% or extend reaction time. Ensure solution turns yellow (trityl cation).
Premature Peptide Cleavage	1% TFA exposure was too long.	Limit flow washes to 1 min. Do not soak for >15 mins total.
Racemization of Hyp	Base-catalyzed enolization during esterification.	Use DIC/DMAP at 0°C. Minimize DMAP exposure (< 0.1 eq).
Double Peaks in QC	Usage of DL-Hyp (Racemic).	This is expected. Collect fractions separately if pure isomer is needed.

References

- Solid-Phase Peptide Synthesis (SPPS) of Hydroxyproline Peptides.
 - Source: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
 - Context: Foundational protocols for Fmoc-Hyp synthesis.
- Orthogonal Protecting Groups in Fmoc SPPS.

- Source: Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][4] Chemical Reviews.
- Context: Detailed mechanisms of Mtt/Trt deprotection.
- Edman Degrad
 - Source: Edman, P., & Begg, G. (1967).
 - Context: The origin of MTH deriv
- PubChem Compound Summary: **Mth-DL-hydroxy proline**.
 - Source: National Center for Biotechnology Inform
 - Context: Verification of CAS 104809-12-3.[1][2]

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